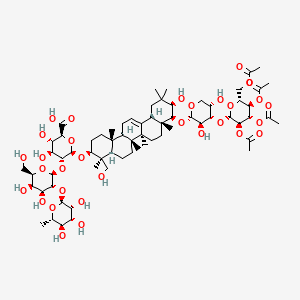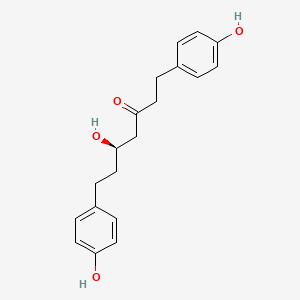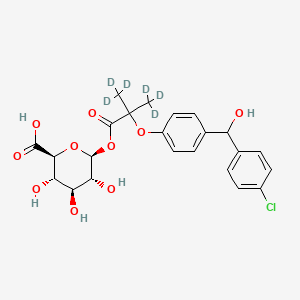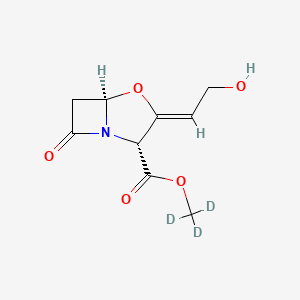
N7-[(2-Hydroxyethoxy)methyl)guanine-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N7-[(2-Hydroxyethoxy)methyl)guanine-d4 is a deuterated analog of N7-[(2-Hydroxyethoxy)methyl)guanine. This compound is primarily used in biochemical and proteomics research. It has a molecular formula of C8H7D4N5O3 and a molecular weight of 229.23 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N7-[(2-Hydroxyethoxy)methyl)guanine-d4 involves the incorporation of deuterium atoms into the parent compound, N7-[(2-Hydroxyethoxy)methyl)guanineThe deuterium atoms are then incorporated through a series of deuterium exchange reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
N7-[(2-Hydroxyethoxy)methyl)guanine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanine derivatives, while substitution reactions can produce various substituted guanine compounds .
Applications De Recherche Scientifique
N7-[(2-Hydroxyethoxy)methyl)guanine-d4 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in studies of DNA and RNA interactions, as well as in the investigation of enzyme mechanisms.
Medicine: Utilized in the development of antiviral drugs and in the study of drug metabolism.
Industry: Applied in the production of labeled compounds for research and development purposes.
Mécanisme D'action
The mechanism of action of N7-[(2-Hydroxyethoxy)methyl)guanine-d4 involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit the activity of certain enzymes by binding to their active sites. Additionally, it can interfere with the replication and transcription processes of nucleic acids by incorporating into DNA or RNA strands .
Comparaison Avec Des Composés Similaires
Similar Compounds
N7-[(2-Hydroxyethoxy)methyl)guanine: The non-deuterated analog of N7-[(2-Hydroxyethoxy)methyl)guanine-d4.
Acyclovir: An antiviral drug with a similar guanine base structure.
Ganciclovir: Another antiviral compound with structural similarities to this compound.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for more precise analytical measurements in research applications. This makes it particularly valuable in studies requiring high sensitivity and accuracy .
Propriétés
Formule moléculaire |
C8H11N5O3 |
|---|---|
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
2-amino-7-[(1,1,2,2-tetradeuterio-2-hydroxyethoxy)methyl]-1H-purin-6-one |
InChI |
InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)13(3-10-6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15)/i1D2,2D2 |
Clé InChI |
ZEJSSOYUBQMVHC-LNLMKGTHSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])OCN1C=NC2=C1C(=O)NC(=N2)N)O |
SMILES canonique |
C1=NC2=C(N1COCCO)C(=O)NC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[4-[5-methyl-2-[[2-methyl-4-(piperidine-1-carbonyl)phenyl]methoxy]phenyl]-1,3-thiazol-2-yl]-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B12431480.png)


![2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B12431500.png)


![[pThr3]-CDK5 Substrate](/img/structure/B12431532.png)

![[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0^{2,4]dec-7-en-5-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B12431549.png)

